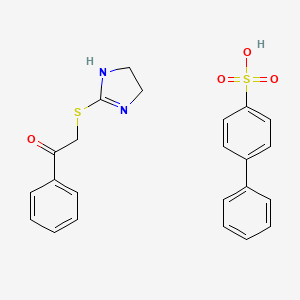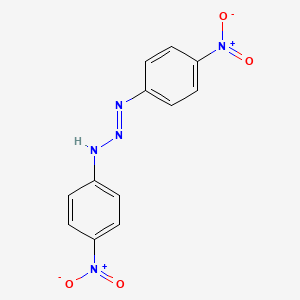
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazoamino group (–N=NN–) and are known for their interesting structural, biological, pharmacological, and reactivity features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with another equivalent of 4-nitroaniline under basic conditions to yield the desired triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a solvent such as acetonitrile or water.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted triazenes with various functional groups.
Aplicaciones Científicas De Investigación
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The pathways involved may include the inhibition of enzyme activity or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyltriazene: Similar structure but lacks the nitro groups.
1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene: Contains different substituents on the phenyl rings.
Uniqueness
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
2623-51-0 |
|---|---|
Fórmula molecular |
C12H9N5O4 |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
4-nitro-N-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)17(20)21/h1-8H,(H,13,14) |
Clave InChI |
ARZXRNWGDUQLMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)
![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
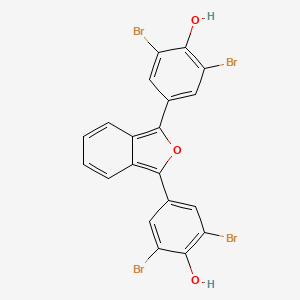
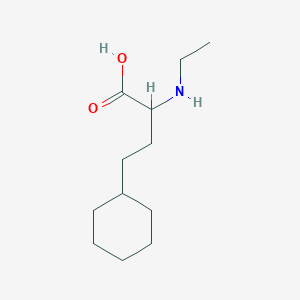
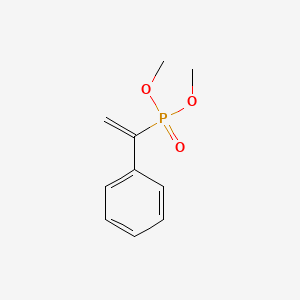

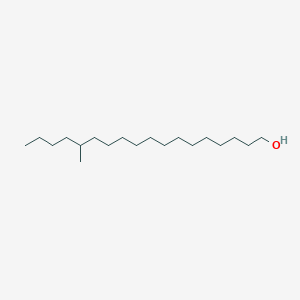
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)


